tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate: is a chemical compound with the molecular formula C₁₁H₁₄N₄O₂ and a molecular weight of 234.25 g/mol . It is a derivative of pyrimidine and is used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate typically involves the reaction of 2-cyanopyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with various biological targets. It can serve as a probe to investigate enzyme activities and receptor binding .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
Uniqueness: tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate is unique due to the presence of the cyanopyrimidine moiety, which imparts specific chemical and biological properties. This makes it distinct from other tert-butyl carbamates, which may have different substituents on the pyrimidine or pyridine rings .
Properties
Molecular Formula |
C11H14N4O2 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-[(2-cyanopyrimidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-7-8-4-5-13-9(6-12)15-8/h4-5H,7H2,1-3H3,(H,14,16) |
InChI Key |
MFZHKUAKCWSLKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NC=C1)C#N |
Origin of Product |
United States |
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